molecular formula C22H20O3 B1267387 1-(2,4-Bis(benzyloxy)phenyl)ethanone CAS No. 22877-01-6

1-(2,4-Bis(benzyloxy)phenyl)ethanone

Cat. No. B1267387
Key on ui cas rn: 22877-01-6
M. Wt: 332.4 g/mol
InChI Key: FYUABHFDUHJWOZ-UHFFFAOYSA-N
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Patent
US07612201B2

Procedure details

Benzyl bromide (35.6 mL, 0.3 mol) was added to a suspension of 2,4-dihydroxyacetophenone (15 g, 0.1 mol) and potassium carbonate (41.4 g, 0.3 mol) in acetonitrile (150 mL) and the mixture stirred overnight. After concentration to dryness, the residues were resuspended in dichloromethane (100 mL) and washed with water (100 mL). The organic phase was dried over magnesium sulphate and concentrated. Trituration with hexanes, filtration and drying in vacuo gave 1-(2,4-Bis-benzyloxyphenyl)-ethanone as a white powder (26 g).
Quantity
35.6 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:9][C:10]([C:12]1[CH:13]=[CH:14][C:15]([OH:19])=[CH:16][C:17]=1[OH:18])=[O:11].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH2:1]([O:18][C:17]1[CH:16]=[C:15]([O:19][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:14]=[CH:13][C:12]=1[C:10](=[O:11])[CH3:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
35.6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
15 g
Type
reactant
Smiles
CC(=O)C=1C=CC(=CC1O)O
Name
Quantity
41.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration to dryness
WASH
Type
WASH
Details
washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
Trituration with hexanes, filtration
CUSTOM
Type
CUSTOM
Details
drying in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC(=C1)OCC1=CC=CC=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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